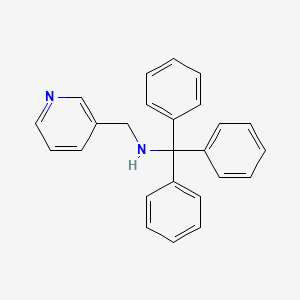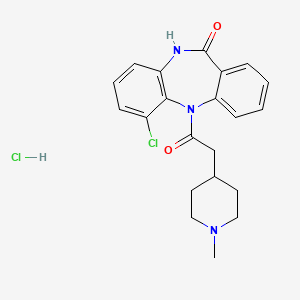
テルブトリン
概要
説明
テルブトリンは、トリアジン系化合物に属する選択性除草剤です。主に穀物、サトウキビ、ジャガイモなどの様々な作物におけるイネ科雑草や広葉雑草の防除に使用されます。 さらに、水生植物や藻類を管理するための水生除草剤としても用いられています .
2. 製法
合成経路と反応条件: テルブトリンは、トリアジン誘導体を含む一連の化学反応によって合成されます。 反応条件は通常、反応を促進するために制御された温度と溶媒の使用を含みます .
工業生産方法: 工業現場では、テルブトリンは、反応物を最適化された条件下で組み合わせる大型化学反応器を使用して生産されます。これにより、高い収率と純度が確保されます。 このプロセスには、温度、圧力、pHなどの反応パラメータを継続的に監視して、製品品質の一貫性を達成することが含まれます .
3. 化学反応解析
反応の種類: テルブトリンは、次のような様々な化学反応を起こします。
酸化: テルブトリンは酸化されてスルホキシドとスルホンを形成することができます。
還元: 還元反応は、テルブトリンを対応するアミンに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物:
酸化: スルホキシドとスルホン。
還元: アミン。
置換: 様々な置換トリアジン誘導体
作用機序
テルブトリンは、光合成を阻害することによって除草効果を発揮します。植物の光化学系II複合体に特異的に作用し、電子伝達鎖を遮断し、重要なエネルギー分子の合成を阻止します。 この阻害は、標的となる雑草や藻類の死につながります .
類似化合物:
アトラジン: 選択性や残留性などの特性が異なるものの、同様の用途を持つ別のトリアジン系除草剤です。
シマジン: 同様の目的で使用されますが、環境における運命と毒性プロファイルが異なります。
プロメトリン: 構造的に類似していますが、活性スペクトルと分解産物が異なります
テルブトリンのユニークさ: テルブトリンは、tert-ブチル基とエチルアミン基の特定の組み合わせによってユニークです。これらの基は、独特の除草特性と環境挙動を付与します。 陸生環境と水生環境の両方におけるその有効性は、他のトリアジン系除草剤とは異なります .
科学的研究の応用
テルブトリンは、科学研究において幅広い用途があります。
化学: 様々な化学反応におけるトリアジン系除草剤の挙動を研究するためのモデル化合物として使用されます。
生物学: 光合成や植物生理に対する影響について調査されています。
医学: 潜在的な遺伝毒性と内分泌かく乱作用について研究されています。
生化学分析
Biochemical Properties
Terbutryn inhibits photosynthesis by disrupting the electron transport system . It interacts with various enzymes and proteins involved in photosynthesis, leading to the inhibition of this vital process .
Cellular Effects
Terbutryn has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit photosynthesis in Alexandrium catenella, a harmful algal bloom forming dinoflagellate . This inhibition affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Terbutryn exerts its effects by binding to biomolecules involved in photosynthesis, leading to enzyme inhibition and changes in gene expression . This disruption of the electron transport system results in the inhibition of photosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, Terbutryn has been observed to have a relatively slow degradation rate in water and is not volatile . Its effects on cellular function over time have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Terbutryn vary with different dosages in animal models. For instance, long-term intake of Terbutryn at 150 mg/kg body weight/day causes follicular hyperplasia, liver adenomas, and body weight loss in rats .
Metabolic Pathways
Terbutryn is involved in the metabolic pathways of photosynthesis. It interacts with enzymes and cofactors involved in these pathways, leading to effects on metabolic flux or metabolite levels .
Transport and Distribution
Terbutryn is transported and distributed within cells and tissues through various mechanisms. Detailed information about its transporters or binding proteins and effects on its localization or accumulation is currently lacking .
Subcellular Localization
The subcellular localization of Terbutryn and its effects on activity or function are primarily associated with the chloroplasts, where photosynthesis occurs . Detailed information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
準備方法
Synthetic Routes and Reaction Conditions: Terbutryn is synthesized through a series of chemical reactions involving triazine derivativesThe reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: In industrial settings, terbutryn is produced using large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
化学反応の分析
Types of Reactions: Terbutryn undergoes various chemical reactions, including:
Oxidation: Terbutryn can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert terbutryn to its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives
類似化合物との比較
Atrazine: Another triazine herbicide with similar applications but different selectivity and persistence.
Simazine: Used for similar purposes but has a different environmental fate and toxicity profile.
Prometryn: Shares structural similarities but differs in its spectrum of activity and degradation products
Uniqueness of Terbutryn: Terbutryn is unique due to its specific combination of tert-butyl and ethylamine groups, which confer distinct herbicidal properties and environmental behavior. Its effectiveness in both terrestrial and aquatic environments sets it apart from other triazine herbicides .
特性
IUPAC Name |
2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROINLKCQGIITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024318 | |
| Record name | Terbutryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] | |
| Record name | Terbutryn | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7323 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
154-160 °C at 0.06 mm Hg | |
| Record name | TERBUTRYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4), Readily soluble in organic solvents, Solubilities in organic solvents at 20 °C [Table#3219], READILY SOL IN ETHYLGLYCOL MONOETHYL ETHER, ISOPROPANOL AND XYLENE AT 20-25 °C, Also readily soluble in dioxane, diethyl ether, xylene, chloroform, carbon tetrachloride, dimethylformamide. Slightly soluble in petroleum ether., In water, 25 mg/L at 20 °C | |
| Record name | SID47193751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | TERBUTRYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.115 at 20 °C | |
| Record name | TERBUTRYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000169 [mmHg], 1.69X10-6 mm Hg at 25 °C | |
| Record name | Terbutryn | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7323 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TERBUTRYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/, Inhibition of photosynthesis by disruption of light reactions and blockade of electron transport is the mechanism of action of the 1,3,5-triazine herbicides. /1,3,5-Triazines, from table/, The influence of some s-triazine herbicides on acid phosphatase and phosphodiesterase from corn (Zea mays) roots were investigated. Terbutryn stimulated both phosphatases, whereas prometryn stimulated only the phosphodiesterase. Atrazine desmetryn, prometon, and simazine inhibited acid phosphatase. No effect was exerted by ametryn. The enzyme assays and the kinetic parameters demonstrated that the interferences observed were due to an action on the synthesis of one or both enzymes rather than on the enzyme reactions. The types of the N-alkyl and the chlorine-subsitutuent groups in the structures of the s-triazines tested appear important in determing the degree of the interference. | |
| Record name | TERBUTRYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE, CRYSTALLINE, White powder | |
CAS No. |
886-50-0 | |
| Record name | Terbutryn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbutryn [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbutryn | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08215 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terbutryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbutryn | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBUTRYN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXL474TLFP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TERBUTRYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
104 °C | |
| Record name | TERBUTRYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does terbutryn exert its herbicidal effect?
A1: Terbutryn acts by inhibiting photosynthesis in susceptible plants. [, , , ] It binds to the QB binding site in photosystem II, disrupting the electron transport chain and ultimately halting the production of energy needed for plant growth. [, ] This leads to chlorosis and growth retardation in sensitive plants. [, , ]
Q2: Are there differences in terbutryn sensitivity among plant species?
A2: Yes, significant variations in terbutryn sensitivity exist among plant species. For instance, wheat exhibits higher tolerance to terbutryn compared to sorghum. [, ] This difference in susceptibility is linked to variations in absorption, translocation, and the ability of different plant species to metabolize terbutryn. [, ]
Q3: Does the growth stage of a plant influence its susceptibility to terbutryn?
A3: Research suggests that growth stage can influence a plant's response to terbutryn. For example, younger barnyardgrass plants (5-10 cm tall) were found to be more susceptible to terbutryn than older, taller plants (15-20 cm). [] This difference is attributed to reduced herbicide absorption and translocation in older plants. []
Q4: What is the molecular formula and weight of terbutryn?
A4: Terbutryn has the molecular formula C10H19N5S and a molecular weight of 241.35 g/mol.
Q5: How does terbutryn behave in different soil types and under varying environmental conditions?
A5: Terbutryn exhibits varying persistence and activity in different soil types and under varying environmental conditions. [, , , , ] Factors like soil temperature, moisture content, organic matter, and pH can significantly influence its degradation rate and bioavailability. [, , , , ] For instance, its degradation is slower in disinfected soils or soils treated with certain fungicides. []
Q6: What are the primary pathways for terbutryn degradation in the environment?
A6: Terbutryn can undergo degradation through various pathways, including biodegradation, photodegradation, and abiotic hydrolysis. [, , , ] Biodegradation, mainly by microorganisms in soil and water, can lead to the formation of metabolites like hydroxy-terbutryn. [, , , ] Photodegradation, driven by sunlight, can generate a wider range of transformation products. [, ] Abiotic hydrolysis, influenced by pH, contributes to the formation of specific metabolites like terbutryn-2-hydroxy. []
Q7: What is the environmental fate of terbutryn after application?
A7: After application, terbutryn can persist in soil and water, posing potential risks to aquatic ecosystems. [, , , ] It can leach from treated soils and contaminate surface waters, especially during rainfall events. [, , , ] Its presence in water bodies has been linked to the contamination of drinking water sources. []
Q8: How can the environmental risks associated with terbutryn be mitigated?
A8: Mitigation strategies involve optimizing application rates, minimizing runoff from treated areas, and promoting its degradation. [, , ] Using alternative weed control methods, such as mechanical removal or employing less persistent herbicides, can further reduce environmental risks. [, ]
Q9: How is terbutryn typically analyzed in environmental samples?
A9: Various analytical techniques are employed to detect and quantify terbutryn and its transformation products in environmental matrices like water, soil, and plant tissues. [, , , , ] Commonly used methods include gas chromatography coupled with mass spectrometry (GC-MS), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), and immunoassays. [, , , , ] These methods offer high sensitivity and selectivity for monitoring terbutryn in complex environmental samples.
Q10: What are some future research areas related to terbutryn?
A10: Future research should focus on:
- Understanding the long-term fate and impact of terbutryn and its transformation products in the environment. [, , , ]
- Developing more sustainable and environmentally friendly alternatives for weed control. [, , ]
- Investigating the potential for bioremediation strategies to clean up terbutryn-contaminated sites. [, ]
- Exploring the application of advanced analytical techniques, such as compound-specific isotope analysis (CSIA), to better understand terbutryn degradation pathways and sources in the environment. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


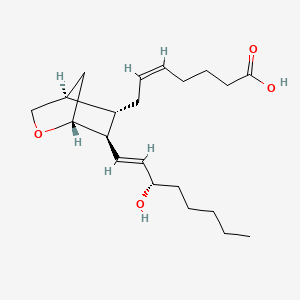

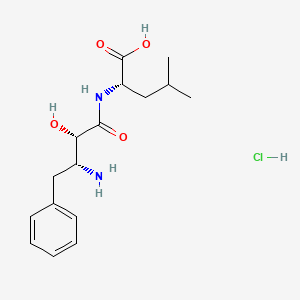
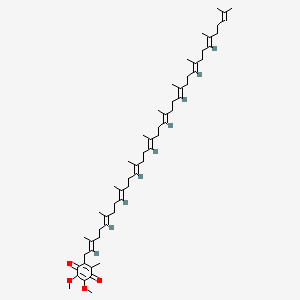

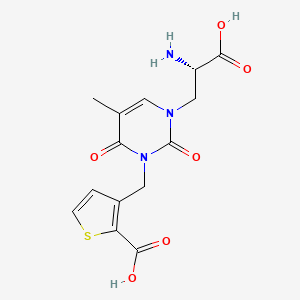
![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)
![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)
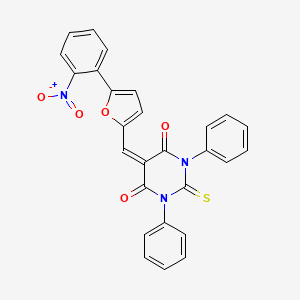

![1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine](/img/structure/B1682686.png)
